Zapizolam - 64098-32-4

Zapizolam

Catalog Number: EVT-375224
CAS Number: 64098-32-4
Molecular Formula: C15H9Cl2N5
Molecular Weight: 330.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Zapizolam is manufactured by INTAS PHARMA and is available in various forms, including tablets of different dosages (0.25 mg, 0.5 mg, and 1 mg) . As a benzodiazepine, it functions as an anticonvulsant and anxiolytic agent, which means it helps to prevent seizures and reduce anxiety symptoms.

Synthesis Analysis

Methods and Technical Details

The synthesis of clonazepam, the active component of Zapizolam, typically involves several chemical reactions that create its unique molecular structure. The initial steps may include:

  1. Formation of the Benzodiazepine Ring: This involves the condensation of a substituted phenyl ring with an imine or amine to form the core benzodiazepine structure.
  2. Substitution Reactions: Further chemical modifications introduce various substituents that enhance the pharmacological properties of the compound.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

The specific details of each step can vary based on the desired properties of the final product and regulatory requirements .

Molecular Structure Analysis

Structure and Data

The molecular formula for clonazepam is C15H10ClN3O3, with a molecular weight of approximately 315.72 g/mol. Its structure features a benzodiazepine core with a chlorine atom and nitro groups that contribute to its pharmacological activity.

  • Chemical Structure:
    • Clonazepam consists of a fused benzene and diazepine ring.
    • The presence of electron-withdrawing groups enhances its activity at neurotransmitter receptors.

Structural Properties

  • Melting Point: Approximately 130-132 °C.
  • Solubility: Clonazepam is slightly soluble in water but more soluble in organic solvents like ethanol .
Chemical Reactions Analysis

Reactions and Technical Details

Clonazepam undergoes several chemical reactions during its metabolism in the body:

  1. Hydroxylation: Clonazepam can be hydroxylated to form metabolites that are less active than the parent compound.
  2. Conjugation: These metabolites may undergo conjugation with glucuronic acid, facilitating their excretion via urine.

These reactions are crucial for understanding how clonazepam functions within biological systems and its potential interactions with other medications .

Mechanism of Action

Process and Data

Clonazepam acts primarily on the central nervous system by enhancing the effects of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. The mechanism involves:

  • GABA Receptor Modulation: Clonazepam binds to specific sites on GABA-A receptors, increasing their affinity for GABA.
  • Increased Chloride Ion Conductance: This binding leads to an influx of chloride ions into neurons, resulting in hyperpolarization and decreased neuronal excitability.

This mechanism explains its effectiveness in treating seizures and anxiety disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as white to off-white crystalline powder.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pH Range: The pH of solutions can vary based on concentration but generally remains neutral.
  • Reactivity: Clonazepam is stable under standard laboratory conditions but may react with strong oxidizing agents .
Applications

Scientific Uses

Zapizolam (clonazepam) has several clinical applications:

  1. Seizure Disorders: Effective in managing various types of seizures including absence seizures and Lennox-Gastaut syndrome.
  2. Panic Disorders: Used to alleviate symptoms associated with panic attacks, including agoraphobia.
  3. Anxiety Management: Provides short-term relief from anxiety symptoms due to its sedative properties.

Due to its efficacy, clonazepam is widely prescribed but requires careful monitoring due to potential side effects such as dependence and withdrawal symptoms .

Introduction to Zapizolam as a Designer Benzodiazepine Analogue

Historical Context of Pyridotriazolodiazepine Development

The development of zapizolam traces back to pharmaceutical patent literature from the 1970s, with the compound first described in a 1977 German patent (DE Withdrawn 2649116) assigned to Evonik Operations GmbH. The patent documented novel "6-aryl-s-triazolo-(4,3-a)-pyrido-(2,3-f)-1,4-diazepine" compounds, highlighting their potential as psychoactive agents with sedative and anxiolytic properties. Unlike clinically approved benzodiazepines that underwent rigorous pharmacological evaluation, zapizolam remained largely unexplored in therapeutic contexts [1].

The structural evolution of zapizolam reflects strategic modifications to the classic benzodiazepine scaffold:

  • Pyridine substitution: Replacement of the benzene ring with a pyridine ring alters electronic distribution and lipophilicity
  • Triazolo fusion: Addition of the triazolo ring system enhances receptor binding affinity
  • Halogen positioning: Dual chlorine atoms at positions C8 and the ortho-position of the pendant phenyl ring increase molecular stability

Table 1: Structural Evolution from Classical Benzodiazepines to Pyridotriazolodiazepines

Compound ClassCore StructureNotable ModificationsExample Compounds
Classical 1,4-BenzodiazepinesBenzene + DiazepineNoneDiazepam, Lorazepam
TriazolobenzodiazepinesBenzene + Triazolo-DiazepineTriazole ring fusionAlprazolam, Triazolam
PyridotriazolodiazepinesPyridine + Triazolo-DiazepinePyridine substitution + Triazole fusionZapizolam

This molecular innovation occurred during a period of intense benzodiazepine research, when pharmaceutical companies systematically explored structural variants to enhance potency or alter pharmacokinetic profiles. Zapizolam emerged from this research landscape as a patent compound that never transitioned to clinical application, making it particularly attractive decades later to clandestine chemists seeking novel psychoactive substances [1] [7].

Emergence in Illicit Drug Markets: Trends and Prevalence

Zapizolam surfaced in illicit drug markets as part of the third wave of designer benzodiazepine appearances, following initial introductions of compounds like phenazepam (2007) and etizolam (2011). Its detection in forensic samples coincided with global regulatory scheduling of earlier designer benzodiazepines, demonstrating the cat-and-mouse dynamic between drug control policies and clandestine chemistry innovation. Zapizolam's emergence pattern follows the established model where prohibition of one DBZD rapidly creates market space for structurally similar, unregulated alternatives [1] [7].

Analytical data reveals several key trafficking patterns:

  • Zapizolam typically appears as an adulterant in counterfeit pharmaceutical products, particularly tablets misrepresented as alprazolam (Xanax®)
  • European drug monitoring programs first detected zapizolam in seized materials around 2015-2016, with subsequent appearances in North American markets
  • Online distribution occurs primarily through cryptomarket platforms marketed as "research chemicals" alongside analogues like flubromazolam and clonazolam

Table 2: Forensic Prevalence of Zapizolam Relative to Other Designer Benzodiazepines

Detection ContextZapizolam PrevalenceMost Common DBZDs DetectedPolydrug Detection Rate
Postmortem ToxicologyLow (<5% of DBZD cases)Flualprazolam, Flubromazolam, Etizolam48% of cases [2]
DUID InvestigationsRare (<2% of DBZD cases)Etizolam, Flubromazolam83% of cases [2]
Illicit Drug SeizuresEmerging (~3-7% of DBZD samples)Clonazolam, Diclazepam>90% with ≥2 substances [5]

The polydrug use patterns associated with zapizolam reflect broader trends in designer benzodiazepine consumption. Forensic toxicology data indicates that zapizolam typically appears alongside other depressants, particularly synthetic opioids (fentanyl analogues) and stimulants (cocaine, amphetamines). This combination creates significant synergistic toxicity, potentiating respiratory depression through simultaneous activation of GABAergic and opioid receptor pathways. Between 2019-2020, designer benzodiazepines collectively were identified in nearly half (48%) of postmortem cases and over four-fifths (83%) of driving under the influence cases reported to international monitoring agencies, with zapizolam representing a small but growing subset of these detections [2] [5] [9].

Research Significance in Neuropharmacology and Forensic Toxicology

Zapizolam presents compelling research value in two distinct scientific domains: neuropharmacology and forensic toxicology. From a neuropharmacological perspective, zapizolam serves as a chemical probe for understanding subtype selectivity at GABA-A receptors. Its pyridotriazolodiazepine structure likely interacts preferentially with α1- and α2-containing GABA-A subtypes, potentially explaining its reported sedative-anxiolytic profile distinct from classical benzodiazepines. Molecular modeling suggests the chlorine substitutions at C8 and the ortho-phenyl position enhance binding affinity through hydrophobic interactions with receptor pockets [3] [10].

The compound's research significance extends to several key areas:

  • Receptor subunit specificity: Investigating binding affinity variations across GABA-A receptor isoforms (α1-6, β1-3, γ1-2)
  • Allosteric modulation dynamics: Understanding how structural modifications influence positive allosteric modulation efficacy
  • Structure-activity relationships: Elucidating electronic and steric factors contributing to potency in triazolopyridodiazepines

In forensic toxicology, zapizolam presents substantial analytical challenges:

  • Immunoassay detection limitations: Standard benzodiazepine screens show variable cross-reactivity due to atypical structure
  • Mass spectrometry identification: Requires updated spectral libraries and reference standards often unavailable to laboratories
  • Metabolite characterization: Unknown metabolic pathways complicate urine detection windows

These analytical hurdles contribute to significant detection gaps in routine toxicological monitoring. Studies indicate that 40% of presumed false-positive benzodiazepine immunoassay results actually contain non-targeted designer benzodiazepines like zapizolam when analyzed with advanced techniques. This detection failure has profound implications for public health surveillance, clinical management of intoxication, and forensic investigations [7] [9].

The dual significance of zapizolam—as a pharmacological tool and an emerging substance of concern—underscores the necessity for coordinated research efforts between neuropharmacologists and forensic scientists. Such collaboration promises not only enhanced understanding of GABAergic neurotransmission but also improved capacity to monitor and respond to rapidly evolving designer drug markets [4] [7].

Properties

CAS Number

64098-32-4

Product Name

Zapizolam

IUPAC Name

12-chloro-9-(2-chlorophenyl)-2,4,5,8,11-pentazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,8,11,13-hexaene

Molecular Formula

C15H9Cl2N5

Molecular Weight

330.2 g/mol

InChI

InChI=1S/C15H9Cl2N5/c16-10-4-2-1-3-9(10)14-15-11(5-6-12(17)20-15)22-8-19-21-13(22)7-18-14/h1-6,8H,7H2

InChI Key

FOWABKOXWTZAKY-UHFFFAOYSA-N

SMILES

C1C2=NN=CN2C3=C(C(=N1)C4=CC=CC=C4Cl)N=C(C=C3)Cl

Canonical SMILES

C1C2=NN=CN2C3=C(C(=N1)C4=CC=CC=C4Cl)N=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.